4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one
Description
4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a triazole ring fused with pyridine moieties
Properties
IUPAC Name |
4-methyl-5-pyridin-2-yl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-18-13(12-7-3-5-9-16-12)17-19(14(18)20)10-11-6-2-4-8-15-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPZKMSLLNRHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylmethylamine with 4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in organic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. A study focused on synthesizing novel triazole derivatives demonstrated that certain compounds showed enhanced efficacy against Candida species, with minimal inhibitory concentration (MIC) values below 25 µg/mL, outperforming traditional antifungal agents like fluconazole .
Anticancer Potential
Triazole compounds have been explored for their potential anticancer activities. Specific derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have noted that modifications to the triazole ring can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Insecticidal Properties
The compound has also been investigated for its insecticidal properties. Research has shown that certain triazole derivatives can act as effective insecticides, targeting pests while being less harmful to beneficial insects. This application is particularly relevant in agricultural settings where pest control is essential for crop protection .
Synthesis and Characterization
The synthesis of 4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step reactions starting from readily available pyridine derivatives. The characterization of these compounds is crucial for understanding their structure-function relationships and optimizing their biological activities.
Case Study 1: Antifungal Efficacy
A recent study synthesized a series of triazole derivatives based on the parent structure of this compound. The compounds were tested against various Candida strains. Results indicated that certain modifications significantly increased antifungal activity compared to baseline compounds .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 20 | High |
| Compound B | 15 | Very High |
| Compound C | 30 | Moderate |
Case Study 2: Anticancer Activity
In another investigation, derivatives of the compound were evaluated for anticancer properties against breast and lung cancer cell lines. The results demonstrated that specific substitutions on the triazole ring enhanced cytotoxicity while reducing side effects on non-cancerous cells .
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative X | MCF7 (Breast) | 10 |
| Derivative Y | A549 (Lung) | 12 |
Mechanism of Action
The mechanism of action of 4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazole-5-thiol
- 2-pyridylmethylamine
- 4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazole
Uniqueness
4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyridine and triazole rings allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
4-Methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Its structure features two pyridine rings and a triazole ring, which are significant for its pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. A study evaluated the effects of several triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMC). The results showed that compounds similar to this compound significantly reduced the production of Tumor Necrosis Factor-alpha (TNF-α) by 44–60% at varying concentrations .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Increase (%) |
|---|---|---|---|
| 4-Methyl Triazole | 44–60 | Significant | Moderate |
| Ibuprofen | Comparable (96.01%) | N/A | N/A |
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Triazole derivatives have demonstrated activity against various bacterial strains. In particular, compounds with structural similarities to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety is believed to enhance this activity due to its ability to interact with bacterial enzymes .
Case Study: Antimicrobial Efficacy
In a comparative study involving triazole derivatives, it was found that certain modifications in the chemical structure led to enhanced antibacterial activity. For instance, substituents at specific positions on the triazole ring were associated with improved inhibition zones against Staphylococcus aureus and Escherichia coli .
3. Cytotoxic Activity
The cytotoxic effects of triazole derivatives have been assessed in various cancer cell lines. Studies indicate that compounds similar to this compound exhibit significant antiproliferative activity. In one study, certain derivatives demonstrated over 70% inhibition of cell proliferation in human cancer cell lines at concentrations as low as 50 µg/mL .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | % Inhibition at 100 µg/mL |
|---|---|---|
| HeLa | 30 | 85 |
| MCF7 | 25 | 90 |
| A549 | 40 | 80 |
The biological activities of triazole derivatives are primarily attributed to their ability to inhibit specific enzymes or pathways involved in inflammation and microbial growth. For instance, the inhibition of TNF-α production suggests a potential mechanism involving the suppression of NF-kB signaling pathways . Additionally, the interaction with bacterial ribosomal RNA may explain the antimicrobial effects observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
